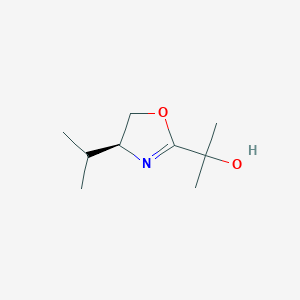
2-Oxazolemethanol,4,5-dihydro-alpha,alpha-dimethyl-4-(1-methylethyl)-,(4S)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxazolemethanol,4,5-dihydro-alpha,alpha-dimethyl-4-(1-methylethyl)-,(4S)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMXAA, and it has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties.
科学研究应用
DMXAA has been studied for its anti-tumor properties, particularly in the treatment of solid tumors. It has been shown to induce tumor necrosis and inhibit tumor growth in animal models. DMXAA has also been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, DMXAA has been studied for its anti-viral properties, as it has been shown to inhibit the replication of certain viruses.
作用机制
The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system. DMXAA has been shown to induce the production of cytokines, particularly tumor necrosis factor-alpha (TNF-alpha), which plays a key role in the anti-tumor activity of DMXAA. DMXAA has also been shown to activate the NF-kappaB pathway, which is involved in the regulation of inflammation and immune responses.
生化和生理效应
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce tumor necrosis and inhibit tumor growth in animal models. DMXAA has also been shown to inhibit the production of inflammatory cytokines, which may be beneficial in the treatment of inflammatory diseases. Additionally, DMXAA has been shown to have anti-viral properties, as it has been shown to inhibit the replication of certain viruses.
实验室实验的优点和局限性
One of the advantages of DMXAA is its potential as an anti-tumor agent. It has been shown to induce tumor necrosis and inhibit tumor growth in animal models, making it a promising candidate for further study. Additionally, DMXAA has been shown to have anti-inflammatory and anti-viral properties, which may have potential applications in the treatment of inflammatory diseases and viral infections.
One of the limitations of DMXAA is its potential toxicity. It has been shown to induce hypotension and vascular leakage in animal models, which may limit its clinical use. Additionally, DMXAA has been shown to have a short half-life, which may limit its effectiveness in vivo.
未来方向
There are several future directions for the study of DMXAA. One direction is the development of analogs with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the mechanism of action of DMXAA, particularly with regard to its activation of the immune system. Additionally, the potential applications of DMXAA in the treatment of inflammatory diseases and viral infections warrant further study.
Conclusion:
In conclusion, DMXAA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties, and has shown promise as a potential therapeutic agent. Further study is needed to fully understand the mechanism of action of DMXAA and to develop analogs with improved pharmacokinetic properties and reduced toxicity.
合成方法
DMXAA can be synthesized through a multi-step process involving the reaction of 2-oxazoline with isobutyraldehyde followed by reduction with sodium borohydride. The resulting product is then subjected to a cyclization reaction with sulfuric acid to yield DMXAA.
属性
CAS 编号 |
155631-48-4 |
|---|---|
产品名称 |
2-Oxazolemethanol,4,5-dihydro-alpha,alpha-dimethyl-4-(1-methylethyl)-,(4S)-(9CI) |
分子式 |
C9H17NO2 |
分子量 |
171.24 g/mol |
IUPAC 名称 |
2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-ol |
InChI |
InChI=1S/C9H17NO2/c1-6(2)7-5-12-8(10-7)9(3,4)11/h6-7,11H,5H2,1-4H3/t7-/m1/s1 |
InChI 键 |
MSUGQGACPOZSJS-SSDOTTSWSA-N |
手性 SMILES |
CC(C)[C@H]1COC(=N1)C(C)(C)O |
SMILES |
CC(C)C1COC(=N1)C(C)(C)O |
规范 SMILES |
CC(C)C1COC(=N1)C(C)(C)O |
同义词 |
2-Oxazolemethanol,4,5-dihydro-alpha,alpha-dimethyl-4-(1-methylethyl)-,(4S)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



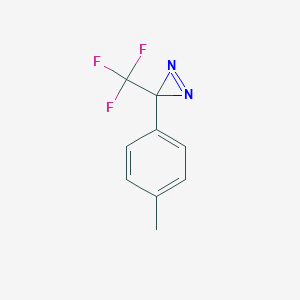
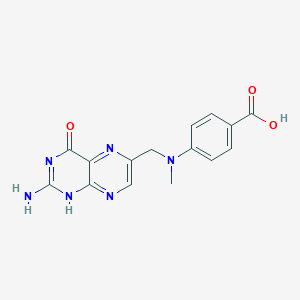
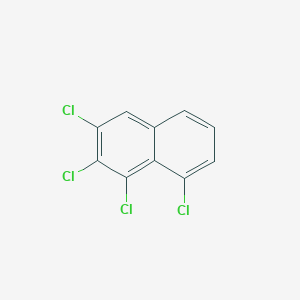
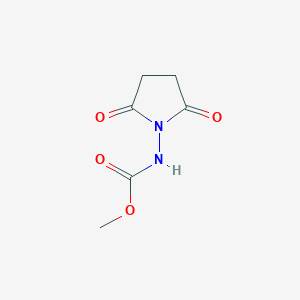
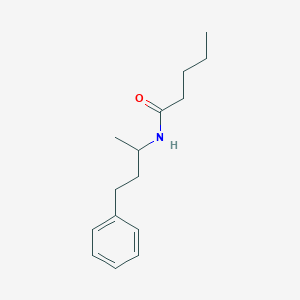
![4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate](/img/structure/B126553.png)
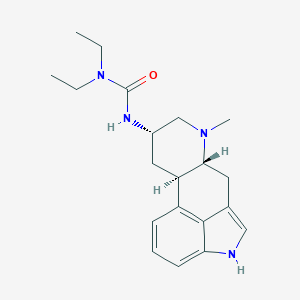
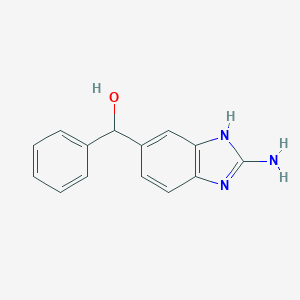
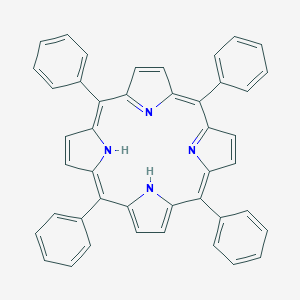
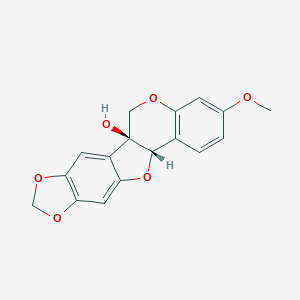
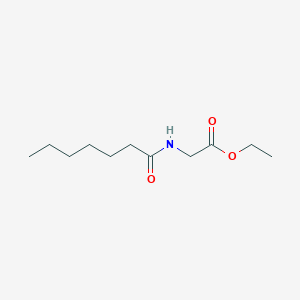
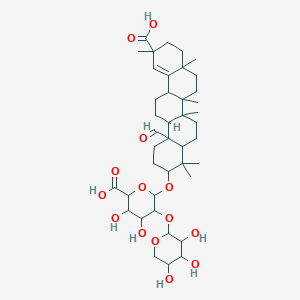
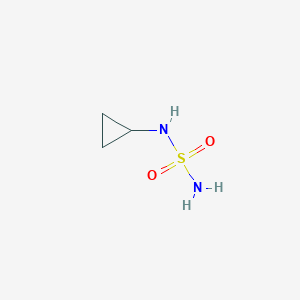
![5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid](/img/structure/B126566.png)